Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common method includes the formylation of 5-hydroxybenzofuran derivatives. The process may involve the use of reagents such as ethyl chloroformate and formic acid under controlled conditions to introduce the formyl group . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the formyl group may produce an alcohol.
Scientific Research Applications
Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets and pathways within biological systems The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting or activating biological processes
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Shares similar functional groups but differs in the core structure.
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Contains similar functional groups but has a different ring system.
Uniqueness
Ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran core
Properties
IUPAC Name |
ethyl 4-formyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-3-17-13(16)11-7(2)18-10-5-4-9(15)8(6-14)12(10)11/h4-6,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXNDIQLXWIOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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